molecular formula C8H6BrN3 B13609182 2-bromo-3-(1H-pyrazol-4-yl)pyridine

2-bromo-3-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13609182
M. Wt: 224.06 g/mol
InChI Key: ZMYJORVZJFUVHH-UHFFFAOYSA-N
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Description

2-bromo-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a bromine atom and a pyrazole ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-(1H-pyrazol-4-yl)pyridine typically involves the bromination of 3-(1H-pyrazol-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-Bromo-3-(1H-pyrazol-4-yl)pyridine involves multiple steps, with purification methods like recrystallization or chromatography used to isolate the final product. Common reagents for reactions involving this compound include potassium permanganate for oxidation and sodium borohydride for reduction, with specific products depending on reaction conditions and nucleophiles.

Potential Biological Applications

This compound has the ability to interact with multiple biological targets. Studies indicate that similar compounds can modulate muscarinic acetylcholine receptors, influencing neurotransmitter signaling pathways, which is essential for exploring therapeutic potentials in treating neurological disorders. Structure-activity relationship studies also highlight that modifications to this compound can enhance its biological efficacy and selectivity towards specific targets.

  • Enzyme and Receptor Inhibition: this compound has shown potential as an inhibitor of various enzymes and receptors, particularly in cancer research and neuropharmacology. Derivatives of pyrazole-pyridine compounds have been identified as modulators of muscarinic acetylcholine receptors, indicating their potential role in neurological pathways.
  • Modulation of Cellular Processes: Studies suggest that this compound may influence cellular signaling pathways, gene expression, and metabolic processes.

Use as a PET Ligand

Pyrazol-4-yl-pyridine derivatives have been studied to develop suitable M4 PET ligands for non-invasive visualization of M4 in the brain . Structure-activity relationship studies of these derivatives led to the discovery of compound 12 , a subtype-selective positive allosteric modulator (PAM) . A radiofluorinated analog, $$18F]12 , was synthesized and showed promising attributes as the first radiofluorinated M4 PET radioligand .

Analogues and Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-2-(1H-pyrazol-4-yl)pyridineBrominated pyridine with pyrazoleDifferent substitution pattern affecting reactivity
2-(1H-pyrazol-3-yl)pyridinePyrazole substituted at a different positionPotentially distinct biological activities
4-Bromo-1H-pyrazoleSimple pyrazole structureLacks pyridine ring; different reactivity profile

Mechanism of Action

The mechanism of action of 2-bromo-3-(1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3-(1H-pyrazol-4-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

2-bromo-3-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C8H6BrN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12)

InChI Key

ZMYJORVZJFUVHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)C2=CNN=C2

Origin of Product

United States

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